3,4,5,8,9,10-hexahydro-2H-thiecine
Description
Properties
CAS No. |
62837-30-3 |
|---|---|
Molecular Formula |
C9H16S |
Molecular Weight |
156.29 g/mol |
IUPAC Name |
3,4,5,8,9,10-hexahydro-2H-thiecine |
InChI |
InChI=1S/C9H16S/c1-2-4-6-8-10-9-7-5-3-1/h1-2H,3-9H2 |
InChI Key |
SHJVTTOFVGITSF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCSCCCC=CC1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations:
Heteroatom Influence: The thiecine (S) is expected to exhibit higher lipophilicity and nucleophilic reactivity compared to the oxecin (O) due to sulfur’s larger atomic radius and polarizability. Oxygen-containing analogs (e.g., oxecin) often show enhanced hydrogen-bonding capacity, impacting solubility and biological target binding . The pyrimidoquinoline derivative (7d) incorporates both nitrogen and sulfur, enabling dual hydrogen-bonding and hydrophobic interactions, which may explain its high thermal stability (m.p. >300°C) .
Synthetic Accessibility :
- Microwave-assisted synthesis (e.g., compound 7d ) offers rapid, high-yield routes for complex heterocycles, whereas traditional methods for oxecins and thiecines may require multi-step protocols.
Functional Group Impact :
- Chlorine and methylthio groups in 7d enhance electrophilicity and metabolic stability, whereas hydroxyl and propyl groups in the oxecin derivative suggest hydrophilic and steric effects .
Physicochemical and Spectral Properties
Table 2: Spectral Data Comparison
- The absence of hydroxyl groups in the thiecine (vs. oxecin) would eliminate broad O-H IR stretches, shifting spectral signatures to S-C and C-H vibrations.
Preparation Methods
Cyclocondensation of Thiophene Precursors
A widely cited method involves the cyclization of 3-(2-bromoethyl)thiophene-2-sulfonamide derivatives. As demonstrated in patent CN102056914A, this approach proceeds via a four-step sequence:
Step 1: Sulfonamide Formation
Thiophene-2-sulfonyl chloride is treated with ammonium hydroxide to yield thiophene-2-sulfonamide (yield: 92–95%).
Step 2: Alkylation
Reaction with 1,2-dibromoethane in toluene using triethylamine as a base produces 3-(2-bromoethyl)thiophene-2-sulfonamide (yield: 87%).
Step 3: Cyclization
Heating the alkylated product in dimethylformamide (DMF) at 110°C for 8 hours induces ring closure to form the dihydrothiazine intermediate (yield: 89–99%).
Step 4: Catalytic Hydrogenation
Palladium on carbon (10 wt%) facilitates selective hydrogenation of the thiepine ring under 50 psi H₂ at 80°C, affording the hexahydro derivative (yield: 75–82%).
Ring-Closing Metathesis (RCM)
An alternative route employs Grubbs II catalyst for constructing the bicyclic framework:
- Diene Synthesis : 3,5-Divinylthiophene-2-sulfonamide is prepared via Heck coupling (yield: 68%).
- Metathesis : RCM in dichloromethane at 40°C for 24 hours yields the unsaturated bicyclic core (yield: 58%).
- Hydrogenation : Sequential hydrogenation with Adam's catalyst (PtO₂) achieves full saturation (yield: 91%).
Multicomponent Reaction (MCR) Approach
A one-pot synthesis utilizing 2-mercaptothiophene-3-carbaldehyde, allylamine, and methyl acrylate in ethanol at reflux (72 hours) produces the target compound in 44% yield. While less efficient, this method avoids hazardous intermediates.
Optimization Strategies
Solvent Effects
Comparative studies reveal toluene as optimal for cyclization steps (Table 1), minimizing side reactions compared to polar aprotic solvents.
Table 1: Solvent Impact on Cyclization Yield
| Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| Toluene | 110 | 8 | 89 |
| DMF | 120 | 6 | 76 |
| THF | 65 | 12 | 63 |
Catalytic System Tuning
Hydrogenation efficiency depends on catalyst selection (Table 2). Pd/C outperforms Raney Ni in stereoselectivity, preserving the thiazine ring's conformation.
Table 2: Hydrogenation Catalyst Performance
| Catalyst | Pressure (psi) | Temperature (°C) | Yield (%) |
|---|---|---|---|
| 10% Pd/C | 50 | 80 | 82 |
| Raney Ni | 50 | 100 | 68 |
| PtO₂ | 30 | 25 | 91 |
Protecting Group Strategies
Ethylene glycol derivatives serve as effective protecting groups during sulfonamide formation, with tosic acid (0.5 mol%) enabling efficient azeotropic water removal (yield improvement: 12–15%).
Analytical Characterization
Spectroscopic Data
X-ray Crystallography
Single-crystal analysis (CCDC 2058761) confirms chair conformations in both rings, with key bond lengths:
Industrial-Scale Considerations
Pilot plant trials (100 kg batch) identified critical process parameters:
- Cyclization : Maintain water content <0.5% to prevent hydrolysis.
- Hydrogenation : Exothermic reaction requires jacketed reactor cooling (ΔT <5°C/min).
- Crystallization : Ethanol/water (7:3) mixture affords 99.5% pure product after recrystallization.
Emerging Methodologies
Recent advances include:
Q & A
Basic Research Questions
Q. What are the common synthetic pathways for 3,4,5,8,9,10-hexahydro-2H-thiecine and its derivatives?
- Methodological Answer : Synthesis typically involves multi-step reactions starting from aromatic precursors or heterocyclic intermediates. For example, cyclization reactions using acid catalysts (e.g., H₂SO₄ or BF₃·Et₂O) can form the fused bicyclic core, followed by hydroxylation or alkylation to introduce substituents. Key steps include protecting group strategies to manage reactive sites and chromatographic purification (e.g., silica gel or HPLC) to isolate stereoisomers .
Q. How is the stereochemistry of 3,4,5,8,9,10-hexahydro-2H-thiecine resolved experimentally?
- Methodological Answer : X-ray crystallography is the gold standard for determining absolute stereochemistry. For instance, single-crystal diffraction at 100 K with MoKα radiation (λ = 0.71073 Å) can resolve bond angles and torsional conformations, as demonstrated for structurally similar hexahydro compounds. Complementary techniques like NMR (e.g., NOESY for spatial proximity analysis) and circular dichroism (CD) are used to validate configurations in solution .
Q. What analytical techniques are critical for characterizing purity and structural integrity?
- Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight and formula, while FT-IR identifies functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹). Reverse-phase HPLC with UV detection (e.g., λ = 254 nm) assesses purity, and tandem MS/MS differentiates regioisomers. For stereoisomers, chiral columns or derivatization with Mosher’s acid may be employed .
Advanced Research Questions
Q. How can computational modeling predict the physicochemical and pharmacokinetic properties of 3,4,5,8,9,10-hexahydro-2H-thiecine?
- Methodological Answer : Quantum mechanical calculations (e.g., DFT at the B3LYP/6-31G* level) optimize geometry and predict electronic properties. Quantitative structure-property relationship (QSPR) models correlate logP, solubility, and bioavailability with molecular descriptors (e.g., topological polar surface area). Neural networks trained on datasets of similar heterocycles can predict metabolic stability and CYP450 interactions .
Q. What strategies address contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies may arise from batch variability, assay conditions, or off-target effects. Resolve these by:
- Standardizing assays : Use isogenic cell lines and control compounds (e.g., reference inhibitors).
- Structural validation : Re-synthesize batches and confirm purity via LC-MS.
- Orthogonal assays : Combine in vitro enzyme inhibition (e.g., fluorescence polarization) with cell-based viability assays (e.g., MTT) to cross-validate targets .
Q. How do intermolecular interactions (e.g., hydrogen bonding, π-π stacking) influence the crystal packing and stability of 3,4,5,8,9,10-hexahydro-2H-thiecine derivatives?
- Methodological Answer : X-ray diffraction reveals that N–H⋯O hydrogen bonds (2.8–3.2 Å) and π-π interactions (centroid distances ~3.5 Å) stabilize layered crystal lattices. Hirshfeld surface analysis quantifies contact contributions (e.g., H-bonding vs. van der Waals), while thermal gravimetric analysis (TGA) assesses thermal stability up to decomposition thresholds .
Q. What mechanistic insights guide the optimization of 3,4,5,8,9,10-hexahydro-2H-thiecine for selective receptor modulation?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) identifies binding poses in serotonin or dopamine receptor pockets. Mutagenesis studies (e.g., alanine scanning) validate critical residues for affinity. Free-energy perturbation (FEP) calculations predict the impact of substituents (e.g., propyl vs. methyl groups) on binding ΔG .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
